molecular formula C13H13NO2 B2833273 3-Methoxyphenyl-(2-pyridyl)methanol CAS No. 782504-52-3

3-Methoxyphenyl-(2-pyridyl)methanol

Cat. No.: B2833273
CAS No.: 782504-52-3
M. Wt: 215.252
InChI Key: LWOFVEXVTAOGLJ-UHFFFAOYSA-N
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Description

3-Methoxyphenyl-(2-pyridyl)methanol is an organic compound that features both a methoxyphenyl group and a pyridyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenyl-(2-pyridyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-pyridinecarboxaldehyde.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 2-pyridinecarboxaldehyde to form the corresponding alcohol.

    Condensation Reaction: The intermediate product is then condensed with 3-methoxybenzaldehyde under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields hydrocarbons.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxyphenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methoxyphenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzyl alcohol: Similar structure but lacks the pyridyl group.

    2-Pyridylmethanol: Contains the pyridyl group but lacks the methoxyphenyl group.

    3-Methoxyphenyl ethanol: Similar structure but with an ethanol moiety instead of methanol.

Uniqueness

3-Methoxyphenyl-(2-pyridyl)methanol is unique due to the presence of both the methoxyphenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

(3-methoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFVEXVTAOGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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